molecular formula C23H19NO5S B11436671 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-8-methyl-4-oxo-4H-thieno[3,2-c]chromene-2-carboxamide CAS No. 902600-33-3

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-8-methyl-4-oxo-4H-thieno[3,2-c]chromene-2-carboxamide

Cat. No.: B11436671
CAS No.: 902600-33-3
M. Wt: 421.5 g/mol
InChI Key: OCDZMHWTQPMZEW-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-8-methyl-4-oxo-4H-thieno[3,2-c]chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of benzodioxin, thieno[3,2-c]chromene, and carboxamide moieties, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-8-methyl-4-oxo-4H-thieno[3,2-c]chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide as the reaction medium .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-8-methyl-4-oxo-4H-thieno[3,2-c]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxin and thieno[3,2-c]chromene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl or aralkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-8-methyl-4-oxo-4H-thieno[3,2-c]chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-8-methyl-4-oxo-4H-thieno[3,2-c]chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-8-methyl-4-oxo-4H-thieno[3,2-c]chromene-2-carboxamide is unique due to its combination of benzodioxin, thieno[3,2-c]chromene, and carboxamide moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

902600-33-3

Molecular Formula

C23H19NO5S

Molecular Weight

421.5 g/mol

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-8-methyl-4-oxothieno[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C23H19NO5S/c1-12-3-5-17-15(9-12)21-16(23(26)29-17)11-20(30-21)22(25)24-13(2)14-4-6-18-19(10-14)28-8-7-27-18/h3-6,9-11,13H,7-8H2,1-2H3,(H,24,25)

InChI Key

OCDZMHWTQPMZEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C2SC(=C3)C(=O)NC(C)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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